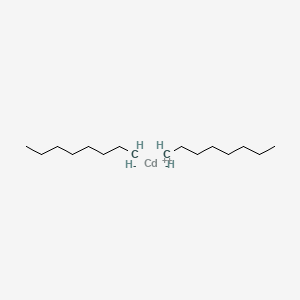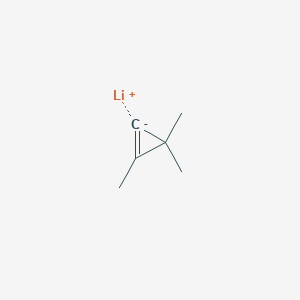
4-Ethylnaphthalene-1,8-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxyl groups at the 1 and 8 positions, with an ethyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylnaphthalene-1,8-dicarboxylic acid can be synthesized through several methods:
Oxidation of 4-ethylnaphthalene: This method involves the oxidation of 4-ethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of 4-ethylnaphthalene-1,8-dicarboxylic anhydride: The anhydride form of the compound can be hydrolyzed in the presence of water or aqueous base to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 4-ethylnaphthalene using environmentally friendly oxidants and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
4-Ethylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-Ethylnaphthalene-1,8-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-ethylnaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets through its carboxyl and ethyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its reactivity and functionality .
相似化合物的比较
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the ethyl group at the 4 position.
Naphthalene-2,6-dicarboxylic acid: Carboxyl groups are at different positions.
4-Methylnaphthalene-1,8-dicarboxylic acid: Contains a methyl group instead of an ethyl group
Uniqueness
4-Ethylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the ethyl group at the 4 position, which can influence its chemical reactivity and physical properties. This structural variation allows for distinct interactions and applications compared to its similar compounds.
属性
CAS 编号 |
63002-44-8 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
4-ethylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
VKRDGGKSTPFEGJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)

![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)








![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)

